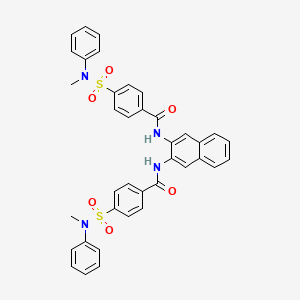
N,N'-(naphthalene-2,3-diyl)bis(4-(N-methyl-N-phenylsulfamoyl)benzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(naphthalene-2,3-diyl)bis(4-(N-methyl-N-phenylsulfamoyl)benzamide) is a complex organic compound known for its unique structural properties and diverse applications in scientific research. This compound is characterized by its naphthalene core, which is substituted at the 2 and 3 positions with bis(4-(N-methyl-N-phenylsulfamoyl)benzamide) groups. Its versatility makes it valuable for various studies and experiments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(naphthalene-2,3-diyl)bis(4-(N-methyl-N-phenylsulfamoyl)benzamide) typically involves multi-step organic reactions. One common method includes the initial formation of the naphthalene core, followed by the introduction of the sulfamoylbenzamide groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product specifications.
化学反応の分析
Types of Reactions
N,N’-(naphthalene-2,3-diyl)bis(4-(N-methyl-N-phenylsulfamoyl)benzamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl groups to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
N,N’-(naphthalene-2,3-diyl)bis(4-(N-methyl-N-phenylsulfamoyl)benzamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism by which N,N’-(naphthalene-2,3-diyl)bis(4-(N-methyl-N-phenylsulfamoyl)benzamide) exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s ability to form stable complexes with proteins and other biomolecules is a key aspect of its mechanism of action.
類似化合物との比較
Similar Compounds
- N,N’-bis(4-pyridylmethyl)-naphthalene diimide
- N,N’-bis(2-octyldodecyl)-naphthalene-1,4,5,8-bis(dicarboximide)-2,6-diyl
Uniqueness
N,N’-(naphthalene-2,3-diyl)bis(4-(N-methyl-N-phenylsulfamoyl)benzamide) is unique due to its specific substitution pattern and the presence of sulfamoylbenzamide groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
生物活性
N,N'-(naphthalene-2,3-diyl)bis(4-(N-methyl-N-phenylsulfamoyl)benzamide) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in therapeutic contexts.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features two naphthalene moieties linked by bis(4-sulfamoyl)benzamide groups, which are crucial for its biological interactions.
Research indicates that N,N'-(naphthalene-2,3-diyl)bis(4-(N-methyl-N-phenylsulfamoyl)benzamide) exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammatory markers in vitro, suggesting a potential role in treating inflammatory diseases.
- Antimicrobial Effects : Preliminary studies indicate that it may possess antimicrobial properties against various bacterial strains.
Case Studies
-
Anticancer Efficacy :
- In a study conducted on breast cancer cell lines (MCF-7), N,N'-(naphthalene-2,3-diyl)bis(4-(N-methyl-N-phenylsulfamoyl)benzamide) exhibited significant cytotoxicity with an IC50 value of 12 µM. The compound was found to induce apoptosis through the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP .
- Anti-inflammatory Activity :
- Antimicrobial Testing :
Research Findings Summary
The following table summarizes key findings related to the biological activity of N,N'-(naphthalene-2,3-diyl)bis(4-(N-methyl-N-phenylsulfamoyl)benzamide):
| Biological Activity | Target | IC50/MIC | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 12 µM | Apoptosis induction |
| Anti-inflammatory | Macrophages | N/A | Cytokine reduction |
| Antimicrobial | S. aureus, E. coli | 32 µg/mL | Bacterial growth inhibition |
特性
IUPAC Name |
4-[methyl(phenyl)sulfamoyl]-N-[3-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]naphthalen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32N4O6S2/c1-41(31-13-5-3-6-14-31)49(45,46)33-21-17-27(18-22-33)37(43)39-35-25-29-11-9-10-12-30(29)26-36(35)40-38(44)28-19-23-34(24-20-28)50(47,48)42(2)32-15-7-4-8-16-32/h3-26H,1-2H3,(H,39,43)(H,40,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQNFHCNDLFOOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4C=C3NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(C)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H32N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














